Methyl 2-(3-chlorophenyl)sulfonylacetate

PHD2 inhibitor HIF prolyl hydroxylase structure‑activity relationship

Methyl 2-(3-chlorophenyl)sulfonylacetate (C₉H₉ClO₄S, MW 248.68 g mol⁻¹) is the methyl ester of 3‑chlorophenylsulfonylacetic acid, belonging to the arylsulfonylacetate class. Its core structural features—an electron‑withdrawing sulfonyl bridge, a reactive α‑methylene ester, and a meta‑chloro substituent—render it a versatile building block for asymmetric C–C bond formation and a recognised pharmacophoric fragment in HIF prolyl hydroxylase‑2 (PHD2) inhibitor programs.

Molecular Formula C9H9ClO4S
Molecular Weight 248.68 g/mol
CAS No. 78066-30-5
Cat. No. B7867961
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-(3-chlorophenyl)sulfonylacetate
CAS78066-30-5
Molecular FormulaC9H9ClO4S
Molecular Weight248.68 g/mol
Structural Identifiers
SMILESCOC(=O)CS(=O)(=O)C1=CC(=CC=C1)Cl
InChIInChI=1S/C9H9ClO4S/c1-14-9(11)6-15(12,13)8-4-2-3-7(10)5-8/h2-5H,6H2,1H3
InChIKeyUUIGWLTXNSCYIF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide — Methyl 2-(3-chlorophenyl)sulfonylacetate (CAS 78066-30-5) for PHD2-Targeted Research


Methyl 2-(3-chlorophenyl)sulfonylacetate (C₉H₉ClO₄S, MW 248.68 g mol⁻¹) is the methyl ester of 3‑chlorophenylsulfonylacetic acid, belonging to the arylsulfonylacetate class [1]. Its core structural features—an electron‑withdrawing sulfonyl bridge, a reactive α‑methylene ester, and a meta‑chloro substituent—render it a versatile building block for asymmetric C–C bond formation and a recognised pharmacophoric fragment in HIF prolyl hydroxylase‑2 (PHD2) inhibitor programs [2][3].

Why Generic Substitution Fails — Methyl 2-(3-chlorophenyl)sulfonylacetate Is Not Interchangeable with Other Arylsulfonylacetates


Although arylsulfonylacetates share a common (ArSO₂CH₂CO₂Me) scaffold, the position of the chlorine substituent profoundly impacts target activity. In a head‑to‑head PHD2 inhibition study, shifting chlorine from the meta to the para position resulted in a 3‑fold potency gain, whereas the unsubstituted phenyl analogue was >400‑fold weaker [1]. Additionally, the 3‑chloro isomer’s distinct computed polar surface area (68.8 Ų) and hydrogen‑bond acceptor count relative to the 4‑chloro analogue influence solubility and permeability, making simple replacement without re‑optimisation inadvisable for structure‑based design [2].

Quantitative Evidence Guide — Head‑to‑Head Comparator Data for Methyl 2-(3-chlorophenyl)sulfonylacetate


PHD2 Enzyme Inhibition: Meta-Chloro vs. Para-Chloro vs. Unsubstituted Phenyl in a Single Assay

In a PHD2 TR‑FRET assay assessing hydroxylation of Pro-564 in HIF‑1α, the 3‑chlorophenylsulfonylacetamide derivative (incorporating the sulfonylacetate warhead of CAS 78066‑30‑5) exhibited an IC₅₀ of 98 nM [1][2]. The 4‑chloro regioisomer gave IC₅₀ = 33 nM, while the unsubstituted phenyl analogue showed IC₅₀ = 40 000 nM in the same experimental system [1][3].

PHD2 inhibitor HIF prolyl hydroxylase structure‑activity relationship

Computed Physicochemical Descriptors: LogP and Polar Surface Area Differentiation from the Unsubstituted Analogue

PubChem‑computed XLogP3‑AA for methyl 2‑(3‑chlorophenyl)sulfonylacetate is 1.7, with a topological polar surface area (TPSA) of 68.8 Ų [1]. By comparison, the unsubstituted methyl 2‑(phenylsulfonyl)acetate (CAS 34097‑60‑4) has a TPSA of 60.4 Ų and a lower molecular weight (214.24 g mol⁻¹) [2]. The increased TPSA and chlorine‑driven lipophilicity shift the 3‑chloro compound deeper into lead‑like chemical space, potentially enhancing target binding while modulating passive permeability [1][2].

pharmacokinetics drug-likeness lead optimisation

GHS Hazard Profile: Differentiated Safety Classification Relative to the 4‑Chloro Regioisomer

Methyl 2‑(3‑chlorophenyl)sulfonylacetate currently carries no assigned GHS hazard statements or precautionary codes in the Molbase GHS Sixth Revised Edition dataset . In contrast, the 4‑chloro regioisomer methyl 2‑(4‑chlorophenyl)sulfonylacetate (CAS 15446‑25‑0) is classified as H314 (causes severe skin burns and eye damage, Danger‑Skin corrosion) and is a known irritant . This differential GHS profile serves as a critical differentiator in laboratory procurement workflows where occupational exposure risk is a primary consideration.

laboratory safety GHS classification risk assessment

Synthetic Utility in Asymmetric Mannich Reactions: Arylsulfonylacetate as a Masked α‑Carboxylate Anion Equivalent

Arylsulfonylacetates, including the target compound class, function as synthetic equivalents of α‑carboxylate anions in catalytic asymmetric Mannich reactions. Bernardi, Ricci, and co‑workers demonstrated that under phase‑transfer catalysis (PTC) conditions, a phenylsulfonylacetate derivative added to N‑Boc imines in 75% yield with 94% ee [1][2]. While specific enantiomeric excess data for the 3‑chlorophenyl variant has not been reported, the electron‑withdrawing nature of the meta‑chloro substituent is expected to enhance the α‑CH acidity (pKₐ of the α‑methylene proton), thereby improving deprotonation efficiency under mild PTC conditions relative to the unsubstituted phenyl analogue [1].

asymmetric catalysis phase‑transfer catalysis β‑amino acid synthesis

Physical Handling Characteristics: Meta‑Chloro Liquid vs. Para‑Chloro Solid

Methyl 2‑(3‑chlorophenyl)sulfonylacetate is supplied as a liquid at ambient temperature (no reported melting point or boiling point in authoritative databases) . The 4‑chloro regioisomer methyl 2‑(4‑chlorophenyl)sulfonylacetate (CAS 15446‑25‑0) is a solid with a measured melting point of 85 °C . For high‑throughput screening platforms that rely on acoustic or volumetric liquid dispensing, the liquid physical state of the 3‑chloro isomer eliminates the need for dissolution and minimises solvent‑induced variability, whereas the 4‑chloro solid requires gravimetric weighing and solubilisation, introducing additional handling steps and potential batch inconsistency.

laboratory automation liquid handling weighing accuracy

Best Application Scenarios — Where Methyl 2-(3-chlorophenyl)sulfonylacetate (CAS 78066-30-5) Delivers Verifiable Advantage


PHD2 Inhibitor SAR Exploration Requiring Intermediate Potency

When the medicinal chemistry objective is to map the PHD2 activity landscape between an unsubstituted phenyl (IC₅₀ ≈ 40 000 nM) and a 4‑chlorophenyl (IC₅₀ ≈ 33 nM) reference point, the 3‑chloro analogue (IC₅₀ ≈ 98 nM) provides a precisely defined intermediate potency benchmark [1]. This data, generated in a uniform TR‑FRET assay, enables quantitative SAR interpretation and supports informed procurement of the 3‑chloro sulfonylacetate as a key probe molecule.

Automated High‑Throughput Screening with Liquid‑Handling Systems

Because methyl 2‑(3‑chlorophenyl)sulfonylacetate is a liquid at ambient temperature—unlike its solid 4‑chloro counterpart (mp 85 °C)—it is directly compatible with acoustic droplet ejection and volumetric liquid‑handling platforms [1]. This eliminates the need for pre‑dissolution, reduces solvent‑induced assay interference, and improves compound management reproducibility in industrial‑scale screening operations [2].

Asymmetric Mannich Reaction Development Leveraging Enhanced α‑CH Acidity

Procurement of CAS 78066‑30‑5 is recommended for synthetic methodology groups developing phase‑transfer‑catalysed asymmetric Mannich reactions where enhanced α‑CH acidity, conferred by the electron‑withdrawing meta‑chloro substituent (Hammett σₘ = 0.37), is expected to improve deprotonation kinetics under mild conditions compared to the unsubstituted phenyl analogue [1].

Laboratories Prioritising Low‑Hazard Chemical Procurement

The 3‑chloro regioisomer has no assigned GHS hazard classification, while the 4‑chloro analogue is classified as H314 (skin corrosion, Danger) [1]. For academic and industrial labs with limited chemical hygiene infrastructure, the availability of the 3‑chloro isomer permits PHD2‑targeted research while minimising occupational exposure risk and simplifying waste‑handling procedures [1].

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